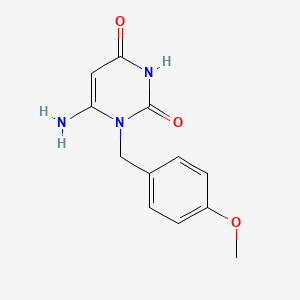
2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound used in scientific research for its potential pharmacological properties. It is a member of the pyridazinone family of compounds and has been shown to have potential as an anti-inflammatory and analgesic agent. In
Wissenschaftliche Forschungsanwendungen
Potential Pesticides
Research has explored derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide, for their potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction to detail their crystal structures, which is essential for understanding their pesticidal properties. This characterization includes experimental and calculated diffraction peaks, unit-cell parameters, and relative peak intensities, providing a foundational understanding of their potential use in pest management (Olszewska, Tarasiuk, & Pikus, 2009).
Antibacterial Agents
Further studies have synthesized and evaluated derivatives for their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The research focuses on structural modifications and quantitative structure-activity relationship (QSAR) studies to enhance antibacterial properties, indicating a promising avenue for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Studies
Another significant application is in the synthesis of 4-oxo-thiazolidine derivatives and their antimicrobial studies. These compounds have shown varying degrees of effectiveness against different microbes, emphasizing the role of chemical structure in antimicrobial activity. This research contributes to the development of new antimicrobial compounds with potential applications in medicine and agriculture (Patel, Mistry, & Desai, 2009).
Anticancer Drug Synthesis
There's also an interest in synthesizing compounds with similar chemical structures for anticancer applications. The synthesis involves complex chemical reactions and structural characterization, including X-ray crystallography, to understand the compound's interaction with cancer targets. This research points towards the compound's potential in developing new anticancer drugs (Sharma et al., 2018).
Herbicidal Activities
Additionally, derivatives of 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide have been investigated for their herbicidal activities, particularly targeting acetyl-coenzyme A carboxylase in monocot chloroplasts. This research is critical for developing new, more effective herbicides with specific mechanisms of action, highlighting the importance of chemical synthesis and activity evaluation in agricultural chemistry (Xu, Zhang, Wang, & Li, 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-6-8-17(9-7-16)27-14-19(25)22-12-13-24-20(26)11-10-18(23-24)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIDRXBEDKEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one](/img/structure/B2633767.png)
![N-[(1-Benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine;hydrochloride](/img/structure/B2633768.png)
![Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2633769.png)
![(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2633772.png)

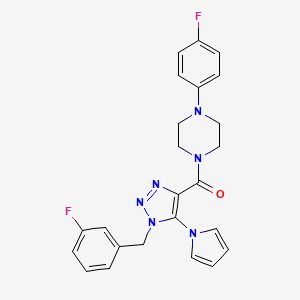
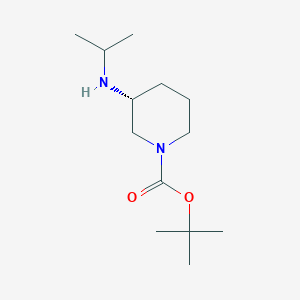
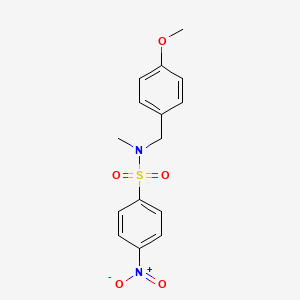

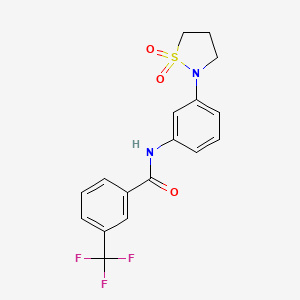
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)
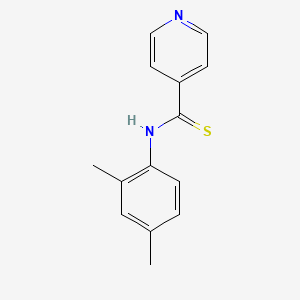
![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2633789.png)
